Dynorphin (1-13)

Cardiovascular Pharmacology Central Nervous System In Vivo Microinjection

Dynorphin (1-13) is the essential, balanced κ-opioid receptor (KOR) reference agonist (bias factor 1.0) for physiologically relevant G protein-mediated analgesia studies. Its <1 min half-life enables transient, endogenous-like signaling experiments, while its high-affinity cardiac non-opioid binding (Kd 285 nM) supports cardiovascular target validation. Do not substitute with biased agonists like U69,593 (bias factor 627) or the long-lived Dynorphin A (1-17) — these differ profoundly in functional selectivity, metabolic stability, and in vivo pharmacology. Procure the validated starting material for rational design of stabilized KOR analgesics.

Molecular Formula C75H126N24O15
Molecular Weight 1604.0 g/mol
CAS No. 72957-38-1
Cat. No. B549696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin (1-13)
CAS72957-38-1
Synonymsdinorphin A (1-13)
dynorphin (1-13)
dynorphin A(1-13)
Molecular FormulaC75H126N24O15
Molecular Weight1604.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1
InChIKeyOVVIBUHLQIYUEU-IWIISZHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin (1-13) (CAS 72957-38-1): An Endogenous Kappa Opioid Receptor Agonist Fragment for Pain and Neuroscience Research


Dynorphin (1-13), also known as Dynorphin A (1-13) or Porcine dynorphin A(1-13), is an N-terminal tridecapeptide fragment derived from the endogenous opioid neuropeptide prodynorphin [1]. It functions as a potent, endogenous agonist of the κ-opioid receptor (KOR) . While sharing the N-terminal sequence with the full-length Dynorphin A (1-17), this specific truncation exhibits distinct pharmacological and pharmacokinetic properties that are critical for researchers studying KOR-mediated signaling, pain modulation, and neuroprotection [2].

Why Generic Substitution of Dynorphin (1-13) with Other Dynorphin Fragments or KOR Agonists is Scientifically Inadvisable


Dynorphin (1-13) cannot be generically substituted with the full-length Dynorphin A (1-17) or with synthetic small-molecule KOR agonists like U69,593. Despite sharing receptor targets, these analogs exhibit profound differences in functional selectivity, metabolic stability, and in vivo pharmacology [1][2]. For instance, Dynorphin (1-13) displays a biotransformation half-life in human blood that is over 180-fold shorter than that of Dynorphin A (1-17), and it demonstrates a drastically different signaling bias profile compared to U69,593 [3][4]. Substitution without accounting for these distinct properties can lead to misinterpretation of KOR pharmacology and inaccurate results in preclinical models of pain, addiction, and neurotoxicity [5].

Quantitative Comparative Evidence for Dynorphin (1-13) (CAS 72957-38-1) Versus Key Analogs and Alternatives


Cardiovascular Potency: Dynorphin (1-13) is 10-fold Less Potent than Full-Length Dynorphin A (1-17) in Reducing Systemic Blood Pressure

In a direct head-to-head comparison using microinjections into the preoptic medialis nucleus (POM) of anesthetized rats, Dynorphin A (1-17) was tenfold more potent than Dynorphin A (1-13) in reducing systemic blood pressure [1]. This demonstrates that the C-terminal extension in Dyn A (1-17) is critical for full cardiovascular activity, a property that is significantly attenuated in the (1-13) fragment.

Cardiovascular Pharmacology Central Nervous System In Vivo Microinjection

Metabolic Stability: Dynorphin (1-13) is Biotransformed Over 180-Fold Faster than Dynorphin A (1-17) in Human Blood Ex Vivo

An ex vivo study in human blood revealed a stark contrast in metabolic stability. Dynorphin A (1-17) exhibited a half-life of 3 hours, whereas Dynorphin A (1-13) was biotransformed with a half-life of less than 1 minute [1]. This difference is attributed to the protective hairpin structure of the full-length peptide, which is absent in the truncated (1-13) fragment.

Pharmacokinetics Peptide Stability Biotransformation

Functional Selectivity: Dynorphin (1-13) is a Balanced KOR Agonist, Unlike the Highly Biased U69,593

Functional selectivity profiling demonstrates that Dynorphin A (1-13) acts as a balanced agonist at the KOR, while the synthetic agonist U69,593 is highly biased towards internalization pathways. When Dynorphin A is set as the reference with a bias factor of 1.0, U69,593 exhibits a bias factor of 627 towards β-arrestin-mediated internalization over G protein signaling [1]. This indicates that the two compounds, though both KOR agonists, initiate vastly different intracellular signaling cascades.

Functional Selectivity Biased Agonism G Protein vs. Arrestin Signaling

Non-Opioid Binding Affinity: Dynorphin (1-13) Binds to Rat Heart Sites with 285 nM Kd and is Displaced by Specific Truncations

Beyond opioid receptors, [³H]Dynorphin A-(1-13) binds to a unique, single population of non-opioid sites in rat heart membranes with a Kd of 285 nM and a Bmax of 215 pmol/mg protein [1]. In competition binding assays, the rank order of potency for displacement was: Dyn A-(1-13) (Ki 0.36 µM) ≈ Dyn A-(2-13) (Ki 0.35 µM) ≈ Dyn A-(3-13) (Ki 0.44 µM) > Dyn A-(5-13) (Ki 0.59 µM) > Dyn A (Ki 0.74 µM) > Dyn B > alpha-neo-endorphin > Dyn A-(1-8) [1]. Notably, Leu-enkephalin showed no inhibition at 100 µM.

Non-Opioid Binding Cardiovascular Radioligand Binding Assay

Mu/Delta Opioid Receptor Selectivity: Dynorphin (1-13) is 8.8-fold More Selective for Mu over Delta than [D-Pro10]Dyn A-(1-11)

While both are potent KOR agonists, Dynorphin A-(1-13) and the synthetic analog [D-Pro10]dynorphin A-(1-11) exhibit different off-target profiles. Dynorphin A-(1-13) has a Ki of 0.5 nM for the mu (μ) opioid receptor and a Ki of 4.4 nM for the delta (δ) receptor, yielding a μ/δ selectivity ratio of 8.8 [1]. In contrast, [D-Pro10]dynorphin A-(1-11) is less selective for μ over δ, with Ki values of 1.7 nM and 1.5 nM, respectively (ratio of 1.1) [1].

Receptor Selectivity Mu Opioid Receptor Delta Opioid Receptor

Stability Enhancement: Amidation of Dynorphin (1-13) Reduces C-Terminal Degradation, Providing a More Stable Baseline for Derivative Development

A direct comparison of in vitro stability in human plasma shows that while both Dyn A-(1-13) and its amidated form are subject to rapid metabolism, amidation specifically halts C-terminal degradation. Dyn A-(1-13) amide exhibited improved resistance to carboxypeptidases compared to the native peptide [1]. This modification serves as a critical first step, enabling further stabilization at the N-terminus. For example, [N-Met-Tyr¹]-Dyn A-(1-13) amide demonstrated a half-life of 130 minutes in plasma, a stark improvement over the <1 minute half-life of native Dyn A-(1-13) [1].

Peptide Stabilization Amidation Enzymatic Degradation

Optimal Research and Industrial Application Scenarios for Dynorphin (1-13) (CAS 72957-38-1) Based on Comparative Evidence


Mechanistic Studies of Endogenous, Balanced Kappa Opioid Receptor (KOR) Signaling

For laboratories investigating the native signaling dynamics of the KOR, Dynorphin (1-13) is the essential reference agonist. Unlike the highly biased synthetic agonist U69,593 (bias factor of 627), Dynorphin (1-13) acts as a balanced ligand (bias factor 1.0), enabling physiologically relevant studies of G protein-mediated analgesia without confounding arrestin-mediated side effects [1]. This is critical for target validation in pain and addiction research where biased agonism can lead to misinterpretation of receptor function.

Ex Vivo and Short-Term In Vitro Assays Requiring Transient KOR Activation

Due to its extremely rapid biotransformation (half-life < 1 minute in human blood), Dynorphin (1-13) is uniquely suited for experiments designed to mimic acute, transient endogenous KOR signaling [1]. In contrast, the full-length Dynorphin A (1-17) has a half-life of 3 hours and would produce sustained activation [1]. This makes Dynorphin (1-13) the preferred choice for ex vivo studies, such as those using isolated tissue baths or short-term cell culture treatments, where rapid washout is a requirement.

Development and Validation of Stabilized Dynorphin Analogs for Therapeutic Use

Dynorphin (1-13) amide is the scientifically validated starting point for designing therapeutically viable, stabilized dynorphin derivatives. Research shows that while amidation prevents C-terminal degradation, it does not protect the N-terminus [1]. This has led to the rational design of dual-protected analogs like [N-Met-Tyr¹]-Dyn A-(1-13) amide, which achieves a plasma half-life of 130 minutes and retains in vivo antinociceptive activity [1]. Procurement of the Dynorphin (1-13) amide precursor is therefore essential for any medicinal chemistry program aiming to develop a long-acting KOR-based analgesic.

Studies of Non-Opioid Cardiovascular Actions of Dynorphins

Researchers investigating the non-opioid receptor-mediated cardiovascular effects of dynorphins should use Dynorphin (1-13). It exhibits high-affinity binding (Kd 285 nM) to specific, non-opioid sites in cardiac tissue, with a potency that is superior to the full-length peptide (Ki 0.36 µM vs. 0.74 µM) and other dynorphin fragments [1]. Furthermore, its 10-fold lower potency in reducing systemic blood pressure compared to Dynorphin A (1-17) allows for the study of other cardiac effects without the confounding variable of severe hypotension [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dynorphin (1-13)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.